Cas no 58596-31-9 (1,4,5,6,7,8-hexahydroquinolin-4-one)

1,4,5,6,7,8-Hexahydroquinolin-4-one is a partially hydrogenated quinoline derivative with a ketone functional group at the 4-position. This heterocyclic compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its saturated ring structure enhances stability while retaining reactivity for further functionalization, such as alkylation or condensation reactions. The ketone moiety offers a strategic handle for derivatization, enabling the synthesis of complex nitrogen-containing scaffolds. The compound’s balanced lipophilicity and structural rigidity make it valuable for designing bioactive molecules, including potential ligands or catalysts. It is typically handled under inert conditions due to sensitivity to oxidation.
1,4,5,6,7,8-hexahydroquinolin-4-one structure
58596-31-9 structure
Product Name:1,4,5,6,7,8-hexahydroquinolin-4-one
CAS No:58596-31-9
MF:C9H11NO
MW:149.189742326736
MDL:MFCD28125581
CID:1092049
PubChem ID:17989211
Update Time:2025-10-29

1,4,5,6,7,8-hexahydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 5,6,7,8-tetrahydro-4(1H)-Quinolinone
    • 5,6,7,8-tetrahydro-1H-quinolin-4-one
    • 5,6,7,8-Tetrahydroquinolin-4(1H)-one
    • 1,4,5,6,7,8-hexahydroquinolin-4-one
    • DS-3210
    • SCHEMBL293154
    • 5,6,7,8-Tetrahydroquinolin-4-ol
    • EN300-264532
    • SY213892
    • AKOS006355977
    • Z1203745874
    • AKOS024464710
    • CS-0096033
    • MFCD28125581
    • 860231-47-6
    • 58596-31-9
    • MDL: MFCD28125581
    • Inchi: 1S/C9H11NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h5-6H,1-4H2,(H,10,11)
    • InChI Key: ZGJDQLDCBPXGGF-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC2=C1CCCC2

Computed Properties

  • Exact Mass: 149.08400
  • Monoisotopic Mass: 149.084063974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 250
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 29.1Ų

Experimental Properties

  • PSA: 32.86000
  • LogP: 1.25370

1,4,5,6,7,8-hexahydroquinolin-4-one Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1,4,5,6,7,8-hexahydroquinolin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A189005537-5g
5,6,7,8-Tetrahydroquinolin-4(1H)-one
58596-31-9 95%
5g
$1247.54 2023-09-01
Alichem
A189005537-10g
5,6,7,8-Tetrahydroquinolin-4(1H)-one
58596-31-9 95%
10g
$2063.60 2023-09-01
Alichem
A189005537-25g
5,6,7,8-Tetrahydroquinolin-4(1H)-one
58596-31-9 95%
25g
$3316.50 2023-09-01
Chemenu
CM143248-1g
5,6,7,8-tetrahydroquinolin-4(1H)-one
58596-31-9 95%
1g
$489 2021-08-05
Chemenu
CM143248-1g
5,6,7,8-tetrahydroquinolin-4(1H)-one
58596-31-9 95%
1g
$489 2023-02-18
Enamine
EN300-264532-0.05g
1,4,5,6,7,8-hexahydroquinolin-4-one
58596-31-9 95%
0.05g
$50.0 2024-06-18
Enamine
EN300-264532-0.1g
1,4,5,6,7,8-hexahydroquinolin-4-one
58596-31-9 95%
0.1g
$76.0 2024-06-18
Enamine
EN300-264532-0.25g
1,4,5,6,7,8-hexahydroquinolin-4-one
58596-31-9 95%
0.25g
$107.0 2024-06-18
Enamine
EN300-264532-0.5g
1,4,5,6,7,8-hexahydroquinolin-4-one
58596-31-9 95%
0.5g
$169.0 2024-06-18
Enamine
EN300-264532-1.0g
1,4,5,6,7,8-hexahydroquinolin-4-one
58596-31-9 95%
1.0g
$217.0 2024-06-18

1,4,5,6,7,8-hexahydroquinolin-4-one Related Literature

Additional information on 1,4,5,6,7,8-hexahydroquinolin-4-one

Introduction to 1,4,5,6,7,8-hexahydroquinolin-4-one (CAS No. 58596-31-9)

1,4,5,6,7,8-hexahydroquinolin-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 58596-31-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline derivative family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural framework of 1,4,5,6,7,8-hexahydroquinolin-4-one features a saturated six-membered ring fused to a benzene ring, with an oxygen atom at the 4-position of the quinoline core. This unique structural configuration imparts distinct chemical and pharmacological properties that make it a valuable scaffold for drug discovery and development.

The synthesis of 1,4,5,6,7,8-hexahydroquinolin-4-one typically involves multi-step organic reactions that emphasize the formation of the hexahydroquinoline core. Advanced synthetic methodologies have been refined to achieve high yields and purity levels, ensuring that the compound meets stringent pharmaceutical standards. The process often begins with the condensation of appropriate precursors under controlled conditions, followed by cyclization and functional group modifications. Recent advancements in catalytic processes have further optimized these synthetic routes, making 1,4,5,6,7,8-hexahydroquinolin-4-one more accessible for industrial-scale production.

In recent years, 1,4,5,6,7,8-hexahydroquinolin-4-one has been extensively studied for its pharmacological potential. Research has highlighted its role as a key intermediate in the development of novel therapeutic agents targeting various diseases. One of the most promising areas of investigation is its application in oncology. Studies have demonstrated that derivatives of 1,4,5,6,7,8-hexahydroquinolin-4-one exhibit inhibitory effects on certain kinases and enzymes involved in cancer cell proliferation and survival. These findings have spurred further exploration into designing structurally analogous compounds with enhanced selectivity and efficacy.

Moreover,the antimicrobial properties of 1,4,5,6,7,8-hexahydroquinolin-4-one have also been explored. Emerging evidence suggests that modifications to its core structure can yield compounds with potent activity against resistant bacterial strains. This is particularly relevant in the context of rising antibiotic resistance worldwide. Researchers are leveraging computational chemistry and high-throughput screening techniques to identify lead compounds derived from 1,4,5,6,7,8-hexahydroquinolin-4-one that could serve as candidates for new antibiotics.

The neuroprotective potential of 1,4,5,6,7,8-hexahydroquinolin-4-one is another area of growing interest. Preclinical studies have indicated that certain derivatives may help mitigate neurodegenerative diseases by inhibiting oxidative stress and inflammation pathways. These mechanisms are particularly pertinent to conditions such as Alzheimer's disease and Parkinson's disease. The ability of 1,4,5,6,7,8-hexahydroquinolin-4-one to modulate neurotransmitter systems further underscores its therapeutic relevance in neurological disorders.

From a chemical biology perspective, 1、4、5、6、7、8-hexahydroquinolin-4-one CAS NO58596-31-9 derivatives have been employed as probes to understand complex biological processes at the molecular level。 For instance ,they have been used to investigate enzyme kinetics and protein-protein interactions in cellular systems。 These studies not only enhance our understanding of fundamental biological mechanisms but also provide insights into potential drug targets for unmet medical needs。

The pharmaceutical industry continues to invest in research aimed at unlocking the full therapeutic potential of 1、4、5、6、7、8-hexahydroquinolin-4-one。 Collaborative efforts between academia and industry are fostering innovative approaches to drug design ,including structure-based drug discovery and artificial intelligence-driven molecular modeling。 These advancements are expected to accelerate the development pipeline , bringing novel treatments based on this versatile scaffold closer to clinical reality。

Regulatory considerations also play a crucial role in advancing therapies derived from 1、 4 、 5 、 6 、 7 、 8 -hexahydroquinolin - -one CAS NO58596 -31 -9。 Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet quality standards for human use。 Regulatory agencies worldwide are increasingly recognizing the importance of innovative therapies based on heterocyclic compounds , providing pathways for expedited approval processes where meritorious candidates demonstrate clear therapeutic benefit。

In conclusion, 1、 4 、 5 、 6 、 7 、 -hexahydroquinolino CAS NO58596 -31 -9 one remains a cornerstone in pharmaceutical research due to its structural versatility and broad spectrum of biological activities 。 Ongoing studies continue to uncover new applications , solidifying its position as a critical scaffold for next-generation therapeutics 。 As scientific understanding evolves , so too will our ability to harness this compound's potential for improving human health worldwide。

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk